Aspidinin

Description

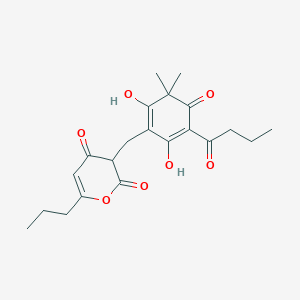

Aspidinin (CAS: 19489-48-6) is a naturally occurring organic compound with the molecular formula C₂₁H₂₆O₇ and a molecular weight of 390.44 g/mol. It is classified as a phenolic derivative and is isolated from the rhizomes of Dryopteris crassirhizoma (commonly known as "Guan Zhong" in traditional Chinese medicine) . Structurally, this compound belongs to the phloroglucinol family, characterized by a tricyclic framework with hydroxyl and methyl substituents.

Properties

CAS No. |

19489-48-6 |

|---|---|

Molecular Formula |

C21H26O7 |

Molecular Weight |

390.4 g/mol |

IUPAC Name |

3-[(5-butanoyl-2,6-dihydroxy-3,3-dimethyl-4-oxocyclohexa-1,5-dien-1-yl)methyl]-6-propylpyran-2,4-dione |

InChI |

InChI=1S/C21H26O7/c1-5-7-11-9-15(23)12(20(27)28-11)10-13-17(24)16(14(22)8-6-2)19(26)21(3,4)18(13)25/h9,12,24-25H,5-8,10H2,1-4H3 |

InChI Key |

MCZBLHFHWQZZGB-UHFFFAOYSA-N |

SMILES |

CCCC1=CC(=O)C(C(=O)O1)CC2=C(C(C(=O)C(=C2O)C(=O)CCC)(C)C)O |

Canonical SMILES |

CCCC1=CC(=O)C(C(=O)O1)CC2=C(C(C(=O)C(=C2O)C(=O)CCC)(C)C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Key Findings:

Structural Diversity: this compound’s tricyclic core distinguishes it from linear or bis-phloroglucinol derivatives like Desaspidin and Para-aspidin. Flavthis compound’s tetracyclic system with a ketone group enhances its redox activity .

Bioactivity : this compound exhibits broader antimicrobial activity compared to Desaspidin, which is more specialized in antiviral action. Para-aspidin’s anthelmintic properties are linked to its methylated side chains, which enhance lipid membrane penetration .

Source Specificity : While this compound is abundant in Dryopteris crassirhizoma, Flavaspinidin is predominantly isolated from Dryopteris marginalis, suggesting ecological adaptations influencing compound distribution .

Pharmacokinetic and Toxicity Profiles

Table 2: Pharmacokinetic Parameters (In Vitro Data)

| Compound | Solubility (mg/mL) | Plasma Protein Binding (%) | Metabolic Stability (t₁/₂, min) |

|---|---|---|---|

| This compound | 0.12 | 89.5 | 45.2 |

| Para-aspidin | 0.08 | 92.1 | 32.7 |

| Flavthis compound | 0.15 | 85.3 | 58.9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.